
2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine
Overview
Description
The compound “2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine” is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the purine ring system, followed by the introduction of the various substituents. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be based on the purine skeleton, with a chlorine atom substituted at the 2 position, an amine group at the 6 position, and a 3-methoxyphenyl group attached via a nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The amine could act as a base or nucleophile, the chlorine could be displaced in a nucleophilic substitution reaction, and the methoxy group could influence the reactivity of the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties such as solubility, melting point, and stability .Scientific Research Applications
Synthetic Approaches and Chemical Properties
Synthetic Studies Directed Towards Agelasine Analogs : Research has involved the synthesis of N-methoxy-9-methyl-9H-purin-6-amines, which are structurally related to 2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine, by N-methylation of known 6-chloropurines. These studies have shown variations in amino/imino tautomer ratios and explored alkylation reactions, providing insights into the synthetic pathways and chemical behavior of purine derivatives (Roggen & Gundersen, 2008).
2-Substituted Agelasine Analogs : This study synthesized 2-substituted N-methoxy-9-methyl-9H-purin-6-amines from their corresponding 6-chloro-9-methyl-9H-purines, investigating the impact of substituents on tautomer ratios and biological activity. It found that specific substitutions can enhance antimycobacterial and antiprotozoal activity, as well as activity against several cancer cell lines (Roggen et al., 2011).
Potential Biological Applications
- Discovery of 9H-Purins as Potential Tubulin Polymerization Inhibitors : A study focused on designing and synthesizing N-(4-methoxyphenyl)-N-methyl-9H-purin-6-amines, revealing that certain compounds exhibit potent antiproliferative activities against various cancer cell lines. This suggests the potential of 9H-purin derivatives in cancer therapy, highlighting the role of structural modifications in enhancing biological activity (Zhou et al., 2017).
Chemical Reactivity and Mechanistic Insights
- Process Development of an N-Benzylated Chloropurine : This research outlines the development of a pharmaceutical manufacturing process for a compound structurally related to this compound, demonstrating the large-scale preparation and highlighting the significance of understanding reaction conditions and purification methods for pharmaceutical applications (Shi et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been studied for their antidepressant effects
Mode of Action
The specifics of these interactions and the resulting changes would require further investigation .
Biochemical Pathways
Similar compounds have been studied for their effects on monoamine neurotransmitters, specifically norepinephrine (ne), serotonin (5-ht), and dopamine (da)
Result of Action
Similar compounds have been studied for their potential antidepressant effects
properties
IUPAC Name |
2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5O/c1-19-8-4-2-3-7(5-8)16-11-9-10(15-6-14-9)17-12(13)18-11/h2-6H,1H3,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMDTFVUDJLJKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=NC3=C2NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Cyanocyclopentyl)carbamoyl]methyl 3-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2825162.png)
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine](/img/structure/B2825163.png)
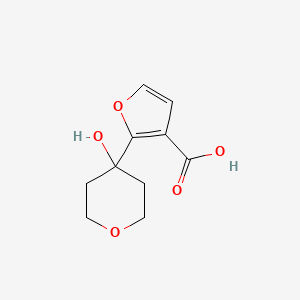
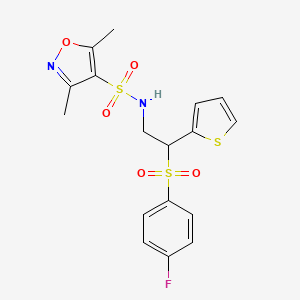
![Methyl 4-((3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2825166.png)
![2-Chloro-N-[2-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]acetamide](/img/structure/B2825169.png)

![Ethyl 5-(cyclohexanecarbonylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2825172.png)
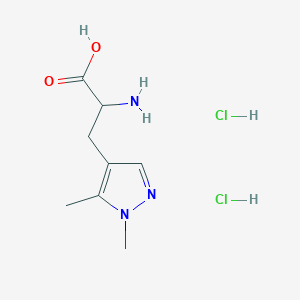
![3-(4-Chlorophenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2825176.png)
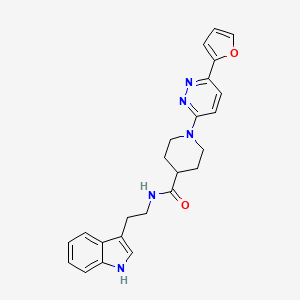
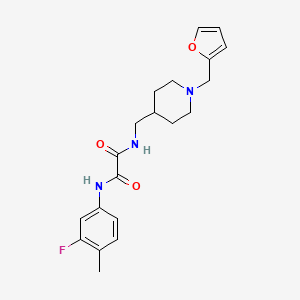
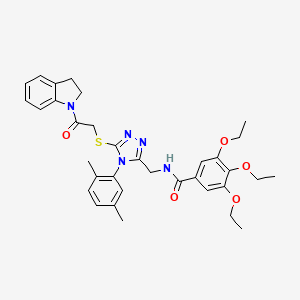
![9-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2825185.png)